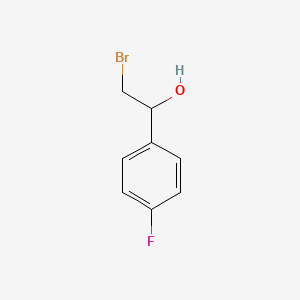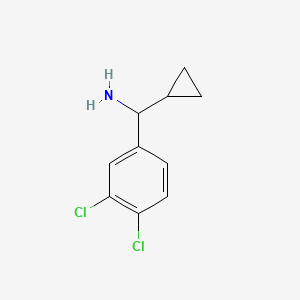
Cyclopropyl-(3,4-dichlorophenyl)methanamine
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for Cyclopropyl-(3,4-dichlorophenyl)methanamine is 1S/C10H11Cl2N/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2 . This code provides a standard way to encode the molecular structure using text.Physical and Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 216.11 . The buyer assumes responsibility to confirm product identity and/or purity .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
Cyclopropyl-(3,4-dichlorophenyl)methanamine and its derivatives have been explored for their potential in synthesizing medically significant compounds. A notable application is in the synthesis of sertraline, an antidepressant, where simplified processes have been developed to improve efficiency and reduce environmental impact. The improvement in industrial synthesis of sertraline showcases the role of this compound derivatives in creating more advantageous manufacturing routes, highlighting their significance in pharmaceutical production (Taber, Pfisterer, & Colberg, 2004; Vukics, Fodor, Fischer, Fellegvári, & Lévai, 2002).
Analytical and Biochemical Studies
In analytical chemistry, derivatives of this compound have been utilized in HPLC methods for determining drug concentrations in biological samples. This application is crucial for pharmacokinetic studies and in developing new drug formulations, demonstrating the compound's utility beyond synthesis into analytical applications (Bu Xiu, 2004).
Anticancer and Antituberculosis Research
Research into cyclopropyl derivatives has extended into the discovery of new anticancer and antituberculosis agents. Studies on [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives have shown promising activity against cancer cell lines and Mycobacterium tuberculosis, indicating the potential for developing new therapeutic agents from cyclopropyl-containing compounds (Mallikarjuna, Padmashali, & Sandeep, 2014).
Development of Enzyme Inhibitors
Compounds with a cyclopropyl moiety have been explored for their potential as enzyme inhibitors, with studies revealing that certain bromophenol derivatives exhibit inhibitory effects against carbonic anhydrase and acetylcholinesterase. These findings are significant for therapeutic applications in treating diseases like Alzheimer's and Parkinson's, underscoring the versatility of this compound derivatives in medicinal chemistry (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019).
Environmental Applications
Beyond medicinal applications, this compound derivatives have been involved in environmental science studies, such as the determination of antifouling biocides and their degradation products in marine sediments. This research is vital for assessing the environmental impact of these compounds and their residues, contributing to our understanding of chemical pollutants in marine ecosystems (Gatidou, Kotrikla, Thomaidis, & Lekkas, 2004).
Safety and Hazards
The safety information available indicates that Cyclopropyl-(3,4-dichlorophenyl)methanamine may cause eye irritation (Hazard Statement: H319) . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes . It is classified as a non-combustible solid (Storage Class Code: 13) .
Eigenschaften
IUPAC Name |
cyclopropyl-(3,4-dichlorophenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6,10H,1-2,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQBDKWNINNFAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=C(C=C2)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


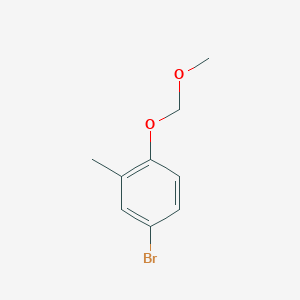
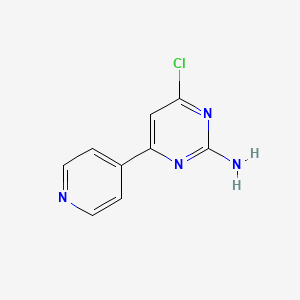


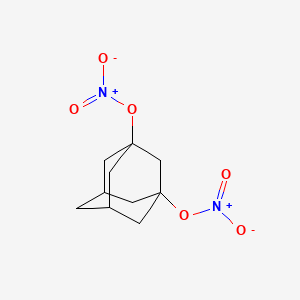
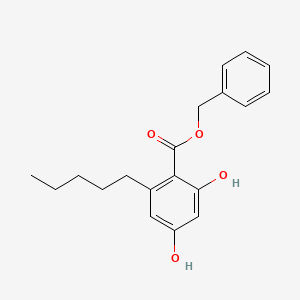
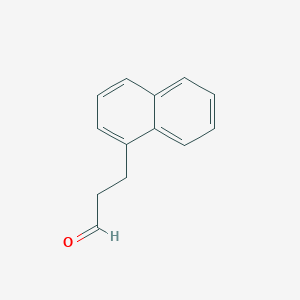
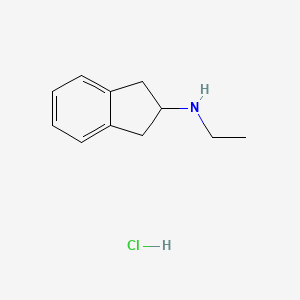

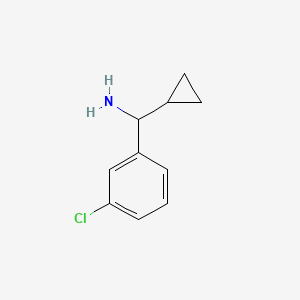
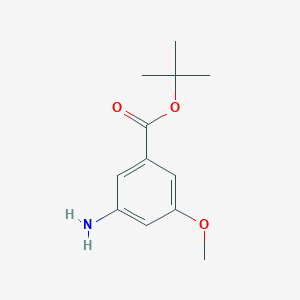
![4-[4-(Ethoxycarbonyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B3143772.png)
